2,3-Diamino-4,5-difluorobenzoic acid
Description
2,3-Diamino-4,5-difluorobenzoic acid is a substituted benzoic acid derivative featuring amino (-NH₂) groups at the 2- and 3-positions and fluorine atoms at the 4- and 5-positions.
Properties
Molecular Formula |
C7H6F2N2O2 |
|---|---|
Molecular Weight |
188.13 g/mol |
IUPAC Name |
2,3-diamino-4,5-difluorobenzoic acid |
InChI |
InChI=1S/C7H6F2N2O2/c8-3-1-2(7(12)13)5(10)6(11)4(3)9/h1H,10-11H2,(H,12,13) |
InChI Key |
FYMYCAUHOURCMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)N)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diamino-4,5-difluorobenzoic acid typically involves the introduction of amino and fluorine groups onto a benzoic acid scaffold. One common method involves the nitration of a fluorinated benzoic acid derivative, followed by reduction to introduce the amino groups. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,3-Diamino-4,5-difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzoic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Diamino-4,5-difluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-diamino-4,5-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
- 2-Chloro-4,5-difluorobenzoic Acid (CAS 264927-52-8): This analog replaces the amino groups with a chlorine atom at position 2 and retains fluorine atoms at 4,5-positions. The electron-withdrawing chlorine and fluorine substituents increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.
- 3,5-Difluorobenzoic Acid (CAS 455-40-3): Fluorine atoms at the 3- and 5-positions create a symmetric substitution pattern. The lack of amino groups results in lower water solubility compared to 2,3-diamino derivatives. Its primary use is as a building block in agrochemical synthesis .
- 5-Bromo-2,4-difluorobenzoic Acid: Bromine at position 5 introduces steric bulk and enhances electrophilic reactivity, making it a versatile intermediate in pharmaceutical synthesis. The fluorine atoms stabilize the aromatic ring against metabolic degradation, a feature shared with 2,3-diamino-4,5-difluorobenzoic acid .
Physicochemical Properties
| Compound | Substituents | Acidity (pKa)* | Solubility (mg/mL) | Reactivity Notes |
|---|---|---|---|---|
| This compound | 2,3-NH₂; 4,5-F | ~2.8 (estimated) | Moderate (polar solvents) | High nucleophilicity due to NH₂ |
| 2-Chloro-4,5-difluorobenzoic acid | 2-Cl; 4,5-F | ~1.9 | Low | Electrophilic substitution favored |
| 3,5-Difluorobenzoic acid | 3,5-F | ~2.3 | Low | Stabilized against oxidation |
| 5-Bromo-2,4-difluorobenzoic acid | 2,4-F; 5-Br | ~1.7 | Very low | High halogenation reactivity |
*Acidity values estimated based on substituent effects (electron-withdrawing F and Cl lower pKa; electron-donating NH₂ raises pKa).
Stability and Reactivity Considerations
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